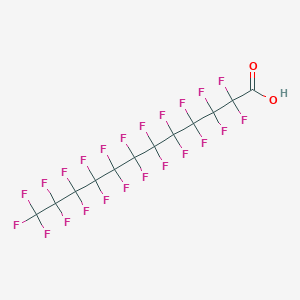

Perfluorododecanoic acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGONMQFMIYUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23COOH, C12HF23O2 | |

| Record name | Perfluoro-n-dodecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031861 | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-55-1 | |

| Record name | Perfluorododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosafluorododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Perfluorododecanoic Acid

Sources and Pathways of Environmental Release

The release of PFDoA into the environment stems from a variety of industrial and commercial activities. Its chemical stability, a desirable trait for many applications, contributes to its persistence and long-range transport.

Industrial Discharges and Manufacturing Sites

Industrial facilities that manufacture or utilize PFDoA and other PFAS are primary sources of environmental contamination. oup.com Discharges from these sites can release PFDoA directly into waterways and the surrounding environment. oup.comresearchgate.net For instance, a fluoropolymer manufacturing plant can be a significant point source, leading to elevated concentrations of PFDoA and other perfluoroalkyl acids (PFAAs) in the local environment. researchgate.net Studies have shown that industrial wastewater discharges are a major pathway for PFAS, including PFDoA, to enter aquatic ecosystems. researchgate.netregulations.gov In some cases, specific industrial facilities have been identified as sources of PFOS, another type of PFAS, and are being investigated to reduce their discharges. epa.gov

Wastewater Treatment Plants (WWTPs) and Biosolids

Wastewater treatment plants (WWTPs) are not primary producers of PFDoA, but they act as significant conduits for its release into the environment. mdpi.comnih.gov These facilities receive wastewater from various sources, including industrial and domestic, which can contain a range of PFAS. service.gov.uk Standard wastewater treatment processes are often ineffective at completely removing these persistent chemicals. service.gov.uk Consequently, PFDoA can be discharged in treated effluent and can also concentrate in biosolids, the solid organic matter produced during wastewater treatment. nih.govfrontiersin.org

The land application of biosolids as fertilizer is a recognized pathway for the contamination of agricultural soils with PFAS, including PFDoA. frontiersin.orgnih.gov This can lead to the uptake of these chemicals by crops and subsequent entry into the food chain. nih.govepa.gov Research has shown that long-chain PFCAs, such as PFDoA, are frequently detected in biosolids. wa.gov A study of 75 WWTPs in Australia found that perfluorodecanoic acid (PFDA) and PFOS had the highest median and mean concentrations in biosolids. nih.gov

Landfills and Waste Disposal

Landfills are another significant repository and source of PFDoA in the environment. nih.govmiami.edu Many consumer and industrial products containing PFAS are disposed of in landfills at the end of their life cycle. miami.edu Over time, these chemicals can leach from the waste and contaminate landfill leachate, the liquid that percolates through the waste. miami.edumichigan.gov This leachate can then migrate into the surrounding soil and groundwater if not properly contained and treated. nih.gov Studies have detected PFDoA in landfill leachate, indicating its release from discarded products. miami.edumichigan.govmdpi.com For example, a study in North Carolina detected PFDoA in surface waters adjacent to a landfill that accepted industrial sludge. nih.gov

Aqueous Film-Forming Foams (AFFF)

Aqueous film-forming foams (AFFF) are highly effective fire suppressants that have been widely used at airports, military bases, and firefighter training facilities. nih.govnih.gov Historically, many AFFF formulations contained significant amounts of PFAS, including PFDoA, although its presence is often as a component of a complex mixture. nih.govnih.govnist.govepa.gov The use of AFFF has resulted in widespread contamination of soil and groundwater at sites where these foams were deployed. nih.gov While newer formulations have shifted away from long-chain PFAS, legacy contamination from historical AFFF use remains a major concern. nih.gov

Consumer Products and Material Degradation

PFDoA and other PFAS are used in a wide array of consumer products to impart desirable properties like water, stain, and grease resistance. epa.govmdpi.comepa.gov These products include food packaging, carpets, textiles, and leather goods. epa.govepa.govnih.gov PFDoA can be released from these products during their use, cleaning, and disposal. service.gov.uk Furthermore, some PFAS used in consumer products are precursor compounds that can degrade into more persistent forms like PFDoA over time. epa.gov Research has detected PFDoA in various consumer products, highlighting this as a diffuse source of environmental contamination. nih.govcpsc.gov

Environmental Compartmentalization

Once released into the environment, PFDoA, due to its chemical properties, partitions into different environmental compartments. As a long-chain perfluoroalkyl acid, it tends to be more bioaccumulative and less mobile in the environment compared to its shorter-chain counterparts. service.gov.uk It has been detected in various environmental media across the globe, including:

Water: Surface water, groundwater, and drinking water can become contaminated with PFDoA from various sources. epa.govnih.gov

Soil and Sediment: PFDoA can accumulate in soil and sediment, particularly near industrial sites, landfills, and areas where AFFF has been used. researchgate.netnrf.go.ke

Air: While less volatile than some other PFAS, PFDoA can be transported through the atmosphere, likely associated with particulate matter, leading to its presence in remote locations. copernicus.orgresearchgate.net

The persistence and widespread distribution of PFDoA in the environment underscore the importance of understanding its sources and pathways to mitigate further contamination.

Table of Detected Perfluorododecanoic Acid (PFDoA) Concentrations in Various Environmental Matrices

This table is for illustrative purposes and concentrations can vary significantly based on location and specific conditions.

| Environmental Matrix | Location/Source | Reported Concentration Range |

|---|---|---|

| Surface Water | Landfill-adjacent, North Carolina, USA | Detected (concentration not specified) nih.gov |

| Nairobi River, Kenya | Not detected to low levels researchgate.netnrf.go.ke | |

| Rivers in China | 0.23–15.4 ng/L (as PFDA) nih.gov | |

| Groundwater | Near Landfills | Detected (concentration varies) nih.gov |

| Landfill Leachate | Various Landfills, USA | Detected (concentration varies) miami.edumichigan.gov |

| Northeastern China | Not detected to 1.6 ng/L mdpi.com | |

| AFFF | Legacy AFFF Sample, USA | 14,800 µg/kg nih.gov |

| AFFF Formulation, USA | 0.026 mg/kg epa.gov | |

| Biosolids | WWTPs, Australia | High median and mean concentrations (as PFDA) nih.gov |

| Atmosphere | China | Detected in atmospheric samples copernicus.org |

Occurrence in Aquatic Environments

PFDoA has been detected in various aquatic environments globally, including surface water, groundwater, and drinking water. Its presence in these matrices is a concern due to the potential for long-range transport and entry into the food chain.

Surface Water: Studies have consistently identified PFDoA in surface water samples. For instance, a meta-analysis of global surface waters reported a global concentration range for all PFAS from 0.01 ng/L to 311.25 ng/L, with perfluoroalkylcarboxylic acids (PFCAs) like PFDoA being commonly found. nih.gov An environmental risk assessment indicated a moderate risk for PFDoA in surface waters. nih.gov In a study of Great Lakes tributaries, PFDoA was among the frequently detected PFAS in sediment, which can act as a source to the overlying water. oup.com Another study in an urban and agricultural area found PFDoA concentrations of 39.5 ng/L in the urban surface water. mdpi.com Research on the Atlantic Ocean showed that perfluorinated acids, including PFDoA, were detected in surface samples, with concentrations generally decreasing from the coast to the open ocean. acs.org

Groundwater: The presence of PFDoA in groundwater is a significant concern as it is a primary source of drinking water for many communities. While specific concentrations of PFDoA in groundwater are not always detailed separately from other PFAS, the general contamination of groundwater with PFAS is well-documented. The persistence of these compounds in soil makes them a long-term source of groundwater contamination. alsglobal.eu

Drinking Water: PFDoA has been detected in drinking water supplies. ewg.org Analytical methods are available to test for a wide range of PFAS, including PFDoA, in drinking water. health.qld.gov.au In the United States, some public water systems have reported the presence of PFDoA. ewg.org For example, a 2009 study in New Jersey detected various PFCs in raw water from public water systems, though perfluorodecanoic acid was not detected in that specific study, highlighting the variability of contamination. nih.gov

Table 1: Reported Concentrations of Perfluorododecanoic Acid (PFDoA) in Aquatic Environments

| Environment | Location | Concentration Range |

| Surface Water | Global (Meta-analysis) | Moderate environmental risk indicated nih.gov |

| Surface Water | Urban Area | 39.5 ng/L mdpi.com |

| Surface Water | Great Lakes Tributaries | Frequently detected in sediment, indicating a potential source to water oup.com |

| Surface Water | Atlantic Ocean | Detected in surface waters, with decreasing concentrations from coast to open ocean acs.org |

| Drinking Water | United States | Detected in some public water systems ewg.org |

Presence in Soil and Sediment

Soil and sediment act as significant reservoirs for PFDoA and other PFAS, leading to long-term contamination of the environment.

Soil: PFDoA has been frequently detected in soil samples. In a study of Guanting Reservoir, China, PFDoA was found in soil at concentrations ranging from 0.13 to 0.26 ng/g dry weight (dw). nih.govelsevierpure.com The prevalence of PFAS in soil is widespread, with contamination found even in remote locations far from industrial sources. alsglobal.eu This widespread presence turns soil into a long-term source for the contamination of surface water, groundwater, and the atmosphere. alsglobal.eu

Sediment: Sediments are a major sink for hydrophobic compounds like PFDoA. In the Guanting Reservoir study, PFDoA concentrations in sediment were up to 0.18 ng/g dw. nih.govelsevierpure.com A study in the Great Lakes tributaries found that PFDoA was one of the most frequently detected PFAS in sediment samples. oup.com Research on river sediments near a factory showed the presence of a large suite of PFAS, with PFDoA detected. core.ac.ukacs.org The sorption of PFAS to sediment is influenced by factors like organic carbon content. researchgate.net

Table 2: Reported Concentrations of Perfluorododecanoic Acid (PFDoA) in Soil and Sediment

| Matrix | Location | Concentration Range |

| Soil | Guanting Reservoir, China | 0.13-0.26 ng/g dw nih.govelsevierpure.com |

| Sediment | Guanting Reservoir, China | |

| Sediment | Great Lakes Tributaries | Frequently detected oup.com |

| Sediment | River near factory | Detected among a large suite of PFAS core.ac.ukacs.org |

Detection in Air and Dust

Airborne transport is a significant pathway for the global distribution of PFDoA, leading to its presence in both indoor and outdoor air and dust.

Air: While specific concentrations of PFDoA in ambient air are less commonly reported than other PFAS, studies have shown that volatile precursors can be transported long distances in the atmosphere and then degrade to form PFDoA and other PFCAs. acs.org The presence of PFDoA in remote regions like the Arctic is evidence of this long-range atmospheric transport. frontiersin.orgnih.gov Analytical methods have been developed for the detection of PFAS, including PFDoA, in air samples. sgs.com

Dust: Indoor dust is a recognized reservoir for a variety of PFAS, including PFDoA. A study in Greece on dust from air conditioner filters found PFDoA in 90-95% of samples, with concentrations ranging from 3.8 to 13.1 ng/g. pfascentral.orgnih.gov In a study of Norwegian homes, PFDoA was detected in house dust with a median concentration of 19 ng/g. nih.govacs.org Another study in Australia found that PFDoA was the most abundant PFAS compound in public transport vehicles, with a median concentration of 3.6 ng/g. nih.gov

Table 3: Reported Concentrations of Perfluorododecanoic Acid (PFDoA) in Air and Dust

| Matrix | Location | Concentration Range/Median |

| Air | Remote Regions (e.g., Arctic) | Presence indicates long-range atmospheric transport frontiersin.orgnih.gov |

| Dust (A/C Filters) | Thessaloniki, Greece | 3.8–13.1 ng/g (detected in 90-95% of samples) pfascentral.orgnih.gov |

| House Dust | Norway | 19 ng/g (median) nih.govacs.org |

| Dust (Public Transport) | Australia | 3.6 ng/g (median) nih.gov |

Global Distribution and Remote Contamination

The persistence and mobility of PFDoA have led to its global distribution, with detectable levels found even in remote environments far from direct sources of contamination. This remote contamination is a strong indicator of long-range environmental transport mechanisms, primarily through atmospheric and oceanic pathways. cityu.edu.hk

The presence of PFDoA in remote regions such as the Arctic has been documented in various environmental media, including ice cores and wildlife. frontiersin.orgplos.org For example, a study of an ice core from Lomonosovfonna found a substantially higher occurrence of long-chain PFAS like PFDoA compared to an ice cap in Canada. frontiersin.org The detection of PFDoA in the Arctic atmosphere and snow further supports the hypothesis of atmospheric transport and subsequent deposition. nih.gov The widespread contamination of waters and biota with perfluorinated acids has been observed in remote regions, including the High Arctic. acs.org

This global distribution underscores the persistent and mobile nature of PFDoA, highlighting its potential to impact ecosystems on a worldwide scale. cityu.edu.hkmdpi.com

Toxicokinetics and Biomonitoring of Perfluorododecanoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME)tandfonline.comtandfonline.comcdc.govresearchgate.net

Studies indicate that perfluoroalkyls, including PFDoA, are readily absorbed following oral exposure. cdc.gov Once absorbed, they distribute throughout the body, with the highest concentrations typically found in the liver, kidneys, and blood. cdc.govnih.gov In the bloodstream, perfluoroalkyls bind to proteins such as albumin. cdc.gov

Available data suggest that perfluoroalkyls like PFDoA are not metabolized in the body. cdc.govnih.gov Their elimination from the body is primarily through urine, with a smaller amount excreted in feces. cdc.govnih.gov A significant characteristic of these substances is their potential for reabsorption from the pre-urine by transporter proteins in the kidneys, which contributes to their long half-lives in humans. researchgate.netd-nb.info

Absorption: Animal studies suggest that many perfluoroalkyls are almost completely absorbed from the gastrointestinal tract. cdc.gov Quantitative estimates for the oral absorption of PFDoA in animals are greater than 95%. cdc.gov

Distribution: PFDoA is widely distributed in the body, with notable accumulation in the liver, kidneys, and blood. cdc.govnih.gov Partitioning to phospholipids (B1166683) has been identified as a significant mechanism for the bioaccumulation of long-chained PFAS like PFDoA in marine mammals. researchgate.net

Metabolism: Perfluoroalkyls are generally not metabolized in the body. cdc.govnih.gov Studies on PFDoA in rats have shown no evidence of biotransformation. nih.gov

Excretion: The primary route of excretion for perfluoroalkyls is urine. cdc.govnih.gov Biliary excretion also occurs, but a substantial portion is reabsorbed. cdc.gov

Influence of Carbon Chain Length on Toxicokineticstandfonline.comresearchgate.net

The length of the carbon chain is a critical determinant of the toxicokinetic properties of perfluoroalkyl carboxylic acids (PFCAs). nih.govoup.com Generally, as the carbon chain length increases, the elimination half-life becomes longer, and clearance from the body slows down. tandfonline.comnih.gov

In mice, short-chain PFCAs (C6 and C7) are rapidly eliminated in the urine. nih.govjst.go.jp In contrast, long-chain PFCAs, including those with eight to fourteen carbons like PFDoA (C12), tend to accumulate in the liver and are excreted more slowly, primarily through the feces. nih.govjst.go.jp Human studies also show that urinary clearance of PFCAs decreases as the alkyl chain length increases, while biliary clearance tends to increase. nih.govjst.go.jpjst.go.jp

Studies have shown that the binding affinity of PFCAs to human liver fatty acid-binding protein (L-FABP) increases with carbon chain length up to eleven carbons. acs.org This interaction can influence their distribution and retention in the body.

Species and Sex Differences in Elimination Profilestandfonline.comtandfonline.comresearchgate.net

Significant species and sex-related differences exist in the elimination profiles of perfluoroalkyls. tandfonline.comnih.govpsu.edu Rodents, for instance, generally eliminate PFAS much faster than humans, with half-lives measured in hours to days compared to years in humans. tandfonline.commdpi.com

In a study on rats, a notable sex difference was observed in the fecal elimination of PFDoA, with males excreting a higher percentage of the administered dose in feces compared to females over a 28-day period. nih.govpsu.edu This resulted in a shorter whole-body elimination half-life for PFDoA in male rats (23 days) compared to female rats (45 days). nih.govpsu.edu However, another study in Sprague-Dawley rats found no significant sex difference in the elimination half-life of PFDoA. tandfonline.comnih.gov

These differences are often attributed to variations in the expression and activity of renal transporters. oup.com

Role of Organic Anion Transport Systems and Renal Clearancetandfonline.comtandfonline.com

The renal clearance of PFDoA is significantly influenced by organic anion transport systems in the kidneys. oup.com These transporters, located in the proximal tubule cells, are involved in both the secretion of perfluoroalkyls from the blood into the urine and their reabsorption from the pre-urine back into the blood. researchgate.netnih.gov

Key transporters implicated in this process include Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.gov In rats, OAT1 and OAT3 are involved in the secretion of certain PFCAs into the proximal tubule cells. nih.gov Conversely, transporters like OATP1a1, which is expressed more in male rats, can mediate the reabsorption of some PFCAs, contributing to the observed sex-specific differences in elimination. nih.gov

In humans, OAT4 has been identified as a key transporter involved in the renal reabsorption of several PFAS, including PFDoA. d-nb.info This reabsorption process is a major reason for the long elimination half-lives of many PFAS in humans. d-nb.info

Bioaccumulation and Bioconcentration Factors

Perfluorododecanoic acid exhibits a high potential for bioaccumulation and bioconcentration, particularly in aquatic organisms. mdpi.com A substance is generally considered to have a high bioaccumulation potential if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000, and it is considered "very bioaccumulative" if the BCF or BAF exceeds 5000. mdpi.com

Studies in common carp (B13450389) have demonstrated very high BCF values for PFDoA, ranging from 10,000 to 16,000, indicating a significant capacity for this compound to accumulate in fish from the surrounding water. nih.gov The concentrations of PFCs, including PFDoA, were found to be highest in the viscera of the test fish. nih.gov

The bioaccumulation of PFCs has been found to be concentration-dependent, with bioaccumulation factors generally being larger at lower exposure concentrations. acs.org This has been observed in green mussels, where the BAF for PFDoA was higher at a lower dosage. acs.org

Bioconcentration Factors (BCF) for PFDoA in Aquatic Species

| Species | BCF Value | Reference |

|---|---|---|

| Common Carp (Cyprinus carpio) | 10,000 - 16,000 | nih.gov |

Biomonitoring Studies of PFDoAnih.govnih.gov

Human biomonitoring studies are essential for assessing the extent of human exposure to environmental contaminants like PFDoA. mdpi.com These studies typically measure the concentrations of the substance in human matrices such as serum, plasma, or tissues. mdpi.com

Detection in Human Serum and Tissuesnih.govnih.gov

PFDoA has been detected in human serum and various tissues in multiple biomonitoring studies, confirming widespread human exposure. ewg.orgurv.catresearchgate.net

A study of the general population in Wisconsin found that PFDA (a related long-chain PFCA) was detected in over 96% of participants. nih.govnih.gov In a study of firefighters, who may have occupational exposure to PFAS through aqueous film-forming foams (AFFF), serum levels of PFDoA were positively and significantly associated with the number of years of firefighting service. mdpi.com For every ten-year increase in service, the expected value of PFDoA in serum increased by 19%. mdpi.com

Studies analyzing human autopsy tissues have also confirmed the presence of PFDoA. researchgate.net It has been detected in various organs, including the liver, lung, kidney, brain, and bone. researchgate.net In a study of placenta samples, PFDA was one of the most abundant and frequently detected PFAS. nih.gov

The table below summarizes findings from selected biomonitoring studies that have detected PFDoA in human samples.

Detection of Perfluorododecanoic Acid (PFDoA) in Human Biomonitoring Studies

| Study Population | Matrix | Detection Frequency / Concentration | Reference |

|---|---|---|---|

| EWG/Commonweal Studies Participants | Blood Serum | Detected in 5 of 88 people | ewg.org |

| CDC Biomonitoring Participants | Blood Serum | Detected in 1 of 2,368 people | ewg.org |

| Suburban US Volunteer Firefighters | Serum | Positively associated with years of firefighting service (19% increase per 10 years) | mdpi.com |

| Residents of Tarragona, Spain (Autopsy) | Liver, Lung, Kidney, Brain, Bone | Detected in various tissues | researchgate.net |

| Healthy Pregnancy, Healthy Baby cohort, North Carolina | Placenta | PFDA detected in >96% of samples | nih.gov |

Population-Specific Biomonitoring Data

Biomonitoring studies have revealed the widespread presence of perfluorododecanoic acid (PFDoA) in human populations, though concentrations can vary significantly based on geography, age, and proximity to contamination sources.

In a study of the general population in central Poland, PFDoA was detected, and interestingly, higher average serum concentrations of most per- and polyfluoroalkyl substances (PFAS) were observed in men compared to women, with the exception of perfluorohexane (B1679568) sulfonate (PFHxS) and PFDoA. researchgate.net Another study in Sweden involving pregnant women from the SELMA cohort found that PFDoA was detected in 46.7% of the participants. plos.orgnih.gov Factors such as higher maternal age and fish intake were associated with higher serum levels of PFDoA, while smoking was linked to lower levels. plos.orgnih.gov

A biomonitoring survey in Wisconsin (SHOW) detected PFDoA in participants, with levels generally being lower than those reported in the National Health and Nutrition Examination Survey (NHANES). nih.gov The SHOW study also noted that serum levels of PFAS, including PFDoA, tended to increase with age and were higher in males and white participants. nih.gov

Specific populations with unique exposures have also been studied. For instance, a study of minority angler communities in central New York State found that Karen participants had markedly elevated levels of perfluorooctane (B1214571) sulfonic acid (PFOS) and perfluorodecanoic acid (PFDA), with other Burmese participants also showing moderately elevated levels. cdc.gov In a study of volunteer firefighters in New Jersey, PFDoA was detected, and its serum levels were positively correlated with the number of years of service as a firefighter. mdpi.com

Data from the U.S. Centers for Disease Control and Prevention (CDC) indicates that PFDoA has been found in a small fraction of the U.S. population tested in their biomonitoring studies. ewg.org Similarly, international comparisons have shown detectable but generally low levels of PFDoA in various populations. mst.dk For example, in a Norwegian study of fish consumers from a polluted lake, PFDoA was found in some samples at levels close to the detection limit. mst.dk

The following table provides a summary of PFDoA concentrations found in various population studies.

Temporal Trends in Human Exposure

The temporal trends of human exposure to PFDoA show a complex picture, with some studies indicating an increase over certain periods, while others suggest a leveling off or a decrease in more recent years.

In a Swedish study of first-time mothers from Uppsala, an increasing trend was observed for several long-chain perfluoroalkyl carboxylic acids (PFCAs), including PFDoA, between 1996 and 2012, with an estimated doubling time of approximately 15-20 years. diva-portal.org However, a follow-up study suggested that these increasing trends might be leveling off. diva-portal.org Similarly, the Hokkaido Study on Environment and Children's Health in Japan reported that concentrations of PFDoA increased significantly between August 2003 and January 2006, but then decreased significantly between February 2006 and July 2012. mdpi.com

In contrast, a study of pregnant women in the Swedish SELMA cohort between 2007 and 2010 did not find a significant time trend for PFDoA. plos.org Data from Australian serum samples collected between 2002 and 2013 showed that while levels of some longer-chained PFCAs began to decrease between 2006 and 2013, PFDoA levels actually increased during this period. researchgate.net

The following table summarizes the findings on temporal trends of PFDoA from different studies.

Protein Binding and Distribution within Biological Systems

Perfluorododecanoic acid, like other PFAS, exhibits a strong affinity for binding to proteins, which plays a crucial role in its distribution and retention within biological systems.

Protein Binding: The primary transport protein for PFAS in the blood is serum albumin. nih.govnih.gov PFDoA binds to human serum albumin (HSA), and this interaction has been characterized using various techniques. nih.gov Studies have shown that PFDoA has a high binding affinity for HSA. nih.gov The binding of PFDoA to HSA can alter the protein's conformation, leading to a loss of helical stability. nih.gov The interaction is complex, involving both dynamic quenching and the formation of a PFDoA-HSA complex. nih.gov Molecular docking studies have revealed that PFDoA binds to a specific site on HSA, primarily through polar forces. nih.gov

Beyond serum albumin, PFDoA can also bind to other proteins. Research has demonstrated that PFDoA can interact with hemoproteins like bovine hemoglobin and myoglobin, enhancing their fluorescence. acs.org Furthermore, studies have shown that PFDoA can covalently bind to proteins in the plasma, liver, and testes of rats, although the toxicological significance of this covalent binding is not yet fully understood. psu.edunih.gov Fatty acid-binding proteins (FABPs), particularly adipocyte FABP (FABP4) and liver FABP (L-FABP), are also known to bind PFAS, including longer-chain PFCAs like PFDoA. nih.govbiorxiv.orgacs.org

Distribution within Biological Systems: The strong protein binding of PFDoA influences its distribution in the body. Following absorption, PFDoA is distributed primarily to protein-rich tissues. In studies on rainbow trout, PFAs, including PFDoA, accumulated to the greatest extent in the blood, followed by the kidney and liver. oup.com In rats, the liver contained the highest concentration of a related compound, perfluorodecanoic acid (PFDA), followed by the plasma and kidneys. nih.gov

In marine mammals, phospholipids have been identified as significant predictors of the tissue distribution of longer-chained PFAS like PFDoA. nih.gov The highest concentrations of several PFAS, including those with longer carbon chains, are often found in the liver, which is a site of high protein concentration and production of proteins like albumin and L-FABP. nih.gov Studies in Arctic foxes have also shown that PFAS concentrations are generally highest in the liver, followed by blood and kidney. uit.no

The following table lists the compounds mentioned in this article.

Ecotoxicological Investigations of Perfluorododecanoic Acid

Effects on Aquatic Organisms

The aquatic environment is a primary recipient of PFAS, making aquatic organisms particularly vulnerable to the effects of these compounds. kmae-journal.org

Fish Studies: Developmental Issues, Growth Reduction, Gene Expression, Behavioral Modifications

Research has demonstrated that Perfluorododecanoic acid (PFDoA) can induce a range of adverse effects in fish, from developmental abnormalities to changes at the molecular level. Studies on Japanese medaka (Oryzias latipes) have shown that exposure to PFDoA can cause cytotoxic and genotoxic effects. kmae-journal.org

Developmental issues have been observed in zebrafish (Danio rerio) embryos exposed to PFDoA, including hatching delays and reductions in body length. Furthermore, PFDoA has been shown to induce developmental neurotoxicity in zebrafish, affecting the normal development of the nervous system. This can manifest as decreased locomotor speed in larvae, indicating behavioral modifications. kmae-journal.org

At the molecular level, PFDoA exposure has been linked to significant changes in gene expression. In zebrafish larvae, genes associated with the development of the nervous system were notably downregulated. kmae-journal.org In Japanese medaka, PFDoA was found to cause DNA damage in a time- and concentration-dependent manner. kmae-journal.org This was evidenced by an increase in the percentage of tail DNA in the comet assay, a method used to detect DNA damage. kmae-journal.org Nuclear abnormalities such as micronuclei, fragmented apoptotic cells, lobed nuclei, and bean-shaped cells were also observed in the erythrocytes of exposed fish. kmae-journal.org

Summary of PFDoA Effects on Fish

| Species | Effect | Key Findings | Reference |

|---|---|---|---|

| Japanese medaka (Oryzias latipes) | Cytotoxicity and Genotoxicity | Time- and concentration-dependent increase in DNA damage and erythrocyte abnormalities. | kmae-journal.org |

| Zebrafish (Danio rerio) | Developmental Toxicity | Hatching delay and decreased body length. | kmae-journal.org |

| Zebrafish (Danio rerio) | Neurotoxicity | Decreased locomotor speed. | kmae-journal.org |

| Zebrafish (Danio rerio) | Gene Expression | Significant downregulation of genes related to nervous system development. | kmae-journal.org |

Invertebrate and Microbial Community Impacts

The toxic effects of PFDoA and related long-chain PFCAs extend to aquatic invertebrates and microbial communities. Studies on the freshwater oligochaete Tubifex tubifex have shown that while acute toxicity may be low, chronic exposure to PFCAs can lead to observable damage over time. kmae-journal.org For the green alga Chlamydomonas reinhardtii, treatment with PFDoA resulted in increased production of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress.

The presence of other organisms can influence the bioaccumulation of PFAS in invertebrates. For instance, the presence of the benthic worm Lumbriculus variegatus has been shown to affect the concentration of PFAS in aquatic plant tissues. While information specific to PFDoA's impact on microbial communities is limited, studies on related compounds like Perfluorooctanoic acid (PFOA) have demonstrated that high concentrations can alter the structure of freshwater microbial communities. Similarly, Perfluorohexane (B1679568) sulfonate (PFHxS) has been found to negatively affect soil microbial processes, suggesting that long-chain PFAS like PFDoA could have similar disruptive effects on aquatic microbial ecosystems.

Terrestrial Ecotoxicity

The ecotoxicological effects of Perfluorododecanoic acid (PFDoA) are not limited to aquatic systems; terrestrial organisms and environments are also at risk. One significant route of entry for PFDoA into terrestrial food webs is through the uptake by soil-dwelling organisms. nih.gov

Studies on the earthworm Eisenia fetida have demonstrated the bioaccumulation of PFDoA from contaminated soils. nih.govbohrium.com In one study, the highest concentration of PFDoA in earthworms was 737 ng/g in industrially impacted soil. nih.gov Bioaccumulation factors (BAFs) for earthworms exposed to PFDoA have been reported to be as high as 23, indicating significant uptake from the soil. bohrium.com The uptake and elimination of PFDoA in earthworms are influenced by the properties of the soil and the duration of exposure. nih.gov

PFDoA can also be taken up by terrestrial plants. Research on wheat grass (Elymus scaber) grown in contaminated soil has shown that PFDoA is bioaccumulated. bohrium.com This uptake by plants represents another pathway for the entry of PFDoA into the terrestrial food chain. bohrium.com The accumulation of PFDoA in both invertebrates and plants highlights the potential for this compound to move through terrestrial ecosystems and impact higher trophic levels. nih.govbohrium.com

Bioaccumulation and Trophic Transfer in Ecological Food Webs

A critical aspect of the ecotoxicology of Perfluorododecanoic acid (PFDoA) is its propensity to bioaccumulate in organisms and undergo trophic transfer, leading to biomagnification in food webs. Long-chain PFAS, including PFDoA, are known to have a higher potential for bioaccumulation in fish compared to their shorter-chain counterparts. mdpi.com

Several studies have documented the trophic magnification of PFDoA in both aquatic and terrestrial food webs. The trophic magnification factor (TMF) is a measure of how much a contaminant's concentration increases with each step up the food chain. A TMF greater than 1 indicates that the substance is biomagnifying.

In a freshwater food web in Taihu Lake, China, PFDoA was found to have a TMF of 2.68, indicating its biomagnification. acs.orgnih.govresearchgate.net Similarly, a study of a terrestrial avian food web in an urban environment reported a TMF for PFDoA, further demonstrating its ability to magnify in terrestrial ecosystems. nih.gov

The bioaccumulation of PFDoA has been observed in various organisms. In a study of a North Atlantic coastal food web, long-chain PFCAs were the primary contributors to the total PFAS concentrations in American lobsters. In the Belgian North Sea, elevated concentrations of perfluorotridecanoic acid (a related long-chain PFCA) were found in fish liver, although a clear pattern of trophic transfer for PFAS, in general, was not identified in that specific food web. mdpi.com The uptake of PFDoA has also been documented in rooted aquatic macrophytes and benthic invertebrates, highlighting multiple entry points into the food web.

Trophic Magnification Factors (TMFs) for PFDoA

| Food Web | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|

| Taihu Lake, China (Freshwater) | 2.68 | acs.orgnih.govresearchgate.net |

| Urban Terrestrial Avian Food Web | Statistically greater than 1 | nih.gov |

Mechanisms of Ecotoxicity and Molecular Pathways

The toxic effects of Perfluorododecanoic acid (PFDoA) are rooted in its interactions with biological molecules and its disruption of normal physiological and cellular processes. Research is ongoing to elucidate the specific molecular pathways through which PFDoA exerts its toxicity.

Disruption of Physiological and Molecular Signaling Pathways

Studies have shown that PFDoA can interfere with fundamental signaling pathways in organisms. In zebrafish, exposure to PFDoA has been shown to disrupt the cholinergic and dopaminergic systems, which are crucial for neurotransmission, and the central nervous system. kmae-journal.org This disruption at the molecular level likely underlies the observed behavioral changes, such as reduced locomotor activity. kmae-journal.org

Furthermore, PFDoA has been identified as a genotoxic agent, capable of causing damage to DNA. kmae-journal.org This can lead to a cascade of downstream effects, including impaired cellular function and the induction of apoptosis (programmed cell death). kmae-journal.org

Research on a related compound, perfluorodecanoic acid (PFDA), has provided further insights into the potential mechanisms of toxicity for long-chain PFCAs. nih.gov PFDA has been shown to induce mitochondrial dysfunction and impair the beta-oxidation of fatty acids. nih.gov This inhibition leads to reduced energy production and increased oxidative stress within cells, which can have widespread damaging effects. nih.gov While this research was not conducted on PFDoA specifically, the structural similarity suggests that this could be a shared mechanism of toxicity.

In studies on rats, exposure to PFDoA was found to alter the metabolism of amino acids and glucose in the kidneys, indicating that it can disrupt key metabolic pathways. nih.gov Additionally, PFDoA exposure led to changes in the expression of proteins involved in the tricarboxylic acid (TCA) cycle, gluconeogenesis, glycolysis, and cellular stress responses. nih.gov

Potential Biomarkers of Exposure and Effect in Aquatic Species

The assessment of perfluorododecanoic acid (PFDoA) contamination in aquatic environments relies on the identification of sensitive and specific biomarkers. These biological responses, measured in organisms, can indicate exposure to or the effects of the chemical. Research in various aquatic species has revealed a range of potential biomarkers for PFDoA, spanning from molecular and cellular alterations to physiological changes. These biomarkers are crucial for understanding the ecotoxicological impact of PFDoA and for monitoring the health of aquatic ecosystems.

Oxidative Stress and Antioxidant Response

One of the primary mechanisms of PFDoA toxicity in aquatic organisms is the induction of oxidative stress. bohrium.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. fspublishers.org Exposure to PFDoA has been shown to trigger significant changes in the antioxidant defense systems of fish and algae. bohrium.commdpi.com

In a study on female zebrafish (Danio rerio), acute exposure to PFDoA resulted in time-dependent alterations in the liver's antioxidant capacity. bohrium.com Key findings included:

Glutathione (GSH): A significant decrease in the content of this crucial antioxidant was observed 48 hours after exposure. bohrium.com

Superoxide (B77818) Dismutase (SOD): The activity of this enzyme, which catalyzes the dismutation of superoxide radicals, initially decreased at 48 hours but was significantly elevated by day seven post-exposure. bohrium.com

Catalase (CAT): The activity of this enzyme, responsible for breaking down hydrogen peroxide, was significantly reduced 48 hours after injection. bohrium.com

Glutathione Peroxidase (GPx): GPx activity showed an increase at 48 hours and seven days compared to control fish. bohrium.com

Lipid Peroxidation (LPO): An increase in lipid peroxidation levels, an indicator of oxidative damage to cell membranes, was noted seven days after exposure. bohrium.com

Similar effects have been observed in other aquatic organisms. For instance, the green algae Chlamydomonas reinhardtii produced more ROS and malondialdehyde (MDA), another marker of lipid peroxidation, following treatment with PFDoA. mdpi.com These findings highlight that components of the antioxidant system can serve as effective biomarkers of PFDoA-induced oxidative stress.

Table 1: Oxidative Stress Biomarkers in Aquatic Species Exposed to Perfluorododecanoic Acid

| Biomarker | Species | Tissue/Organism | Observed Effect | Reference |

| Glutathione (GSH) | Zebrafish (Danio rerio) | Liver | Decreased | bohrium.com |

| Superoxide Dismutase (SOD) | Zebrafish (Danio rerio) | Liver | Initial decrease, followed by an increase | bohrium.com |

| Catalase (CAT) | Zebrafish (Danio rerio) | Liver | Decreased | bohrium.com |

| Glutathione Peroxidase (GPx) | Zebrafish (Danio rerio) | Liver | Increased | bohrium.com |

| Lipid Peroxidation (LPO) | Zebrafish (Danio rerio) | Liver | Increased | bohrium.com |

| Reactive Oxygen Species (ROS) | Green Algae (Chlamydomonas reinhardtii) | Whole Organism | Increased | mdpi.com |

| Malondialdehyde (MDA) | Green Algae (Chlamydomonas reinhardtii) | Whole Organism | Increased | mdpi.com |

Gene Expression and Transcriptional Changes

PFDoA exposure can significantly alter the expression of genes involved in critical metabolic and regulatory pathways. These transcriptional changes are sensitive indicators of exposure and can provide insight into the molecular mechanisms of toxicity. bohrium.com

Studies in zebrafish have demonstrated that PFDoA disrupts the transcription of genes related to fatty acid β-oxidation and mitochondrial function. bohrium.com The expression of medium-chain fatty acid dehydrogenase (MCAD) mRNA was induced. bohrium.com Conversely, the transcriptional expression of several other important genes was significantly inhibited, including:

Liver fatty acid binding protein (L-FABP) bohrium.com

Peroxisome proliferator-activated receptor alpha (PPARα) bohrium.com

Carnitine palmitoyl-transferase I (CPT-I) bohrium.com

Uncoupling protein 2 (UCP-2) bohrium.com

B-cell lymphoma 2 (Bcl-2), an anti-apoptotic gene bohrium.com

Furthermore, PFDoA has been shown to interfere with the endocrine system, particularly thyroid function, at the transcriptional level. nih.gov Exposure in zebrafish resulted in the upregulation of genes that are key to the thyroid hormone pathway, such as thyrotropin-releasing hormone and corticotropin-releasing hormone. nih.gov Additionally, the expression of iodothyronine deiodinase 2, a gene coding for an enzyme that activates thyroid hormones, was also upregulated. nih.gov These gene expression changes can precede and explain higher-level effects, such as inhibited growth and developmental abnormalities. nih.govnih.gov

Table 2: Transcriptional Biomarkers in Zebrafish (Danio rerio) Exposed to Perfluorododecanoic Acid

| Gene | Pathway | Observed Effect | Reference |

| MCAD | Fatty Acid β-oxidation | Upregulated | bohrium.com |

| L-FABP | Fatty Acid β-oxidation | Inhibited | bohrium.com |

| PPARα | Fatty Acid β-oxidation | Inhibited | bohrium.com |

| CPT-I | Fatty Acid β-oxidation | Inhibited | bohrium.com |

| UCP-2 | Mitochondrial Function | Inhibited | bohrium.com |

| Bcl-2 | Apoptosis Regulation | Inhibited | bohrium.com |

| Thyrotropin-releasing hormone | Thyroid Hormone Regulation | Upregulated | nih.gov |

| Corticotropin-releasing hormone | Thyroid Hormone Regulation | Upregulated | nih.gov |

| Iodothyronine deiodinase 2 | Thyroid Hormone Regulation | Upregulated | nih.gov |

Genotoxicity Biomarkers

The potential for a chemical to damage genetic material is a significant toxicological concern. Genotoxicity assays can serve as direct biomarkers of effect. Research in Japanese medaka (Oryzias latipes) has shown that PFDoA is genotoxic, causing detectable DNA damage. kmae-journal.org

The comet assay, a method for detecting DNA strand breaks in individual cells, revealed significant damage to the liver cells of medaka exposed to PFDoA. kmae-journal.org The damage was concentration-dependent, with the most pronounced effect observed at the highest concentration. kmae-journal.org In addition to direct DNA damage, PFDoA induced the formation of micronuclei (MN) in the erythrocytes of the fish. kmae-journal.org The frequency of micronuclei and other cellular abnormalities in blood cells increased with exposure, indicating chromosomal damage. kmae-journal.org These findings establish DNA damage and micronucleus formation as important biomarkers for assessing the genotoxic risk of PFDoA in fish. kmae-journal.org

Table 3: Genotoxicity Biomarkers in Japanese Medaka (Oryzias latipes) Exposed to Perfluorododecanoic Acid

| Biomarker | Assay | Tissue | Observed Effect | Reference |

| DNA Strand Breaks | Comet Assay | Liver Cells | Increased DNA damage | kmae-journal.org |

| Micronucleus (MN) Formation | Micronucleus Test | Erythrocytes (Blood Cells) | Increased frequency of micronuclei | kmae-journal.org |

Human Health Research and Epidemiological Studies on Perfluorododecanoic Acid

Association with Specific Health Outcomes

Research has explored the association between PFDoA exposure and several health outcomes, including effects on the liver, immune system, development, and metabolism. epa.govewg.org

Liver Effects: Altered Serum Biomarkers, Histopathology

Animal studies have indicated that the liver is a target organ for PFDoA toxicity. nih.govnih.gov In rats, administration of PFDoA led to liver hypertrophy, necrosis, and inflammatory cholestasis. nih.gov Studies in mice have also shown that PFDoA exposure can induce liver damage. nih.gov Research has demonstrated that PFDoA can lead to hepatic lipid accumulation and is associated with liver function biomarkers. researchgate.netnih.gov Metabolomics and lipidomics analyses in mice exposed to PFDoA revealed significant alterations in metabolites and lipids in the liver, suggesting disruptions in amino acid metabolism, fatty acid β-oxidation, and glycolipid pathways. nih.gov

Table 1: Liver Effects of Perfluorododecanoic Acid in Animal Studies

| Species | Observed Effects | Reference |

| Rats | Liver hypertrophy, necrosis, inflammatory cholestasis | nih.gov |

| Mice | Liver damage, hepatic lipid accumulation, altered metabolites and lipids | nih.govresearchgate.net |

Immune System Modulation: Decreased Antibody Responses, Immunosuppression

Evidence suggests that PFDoA can modulate the immune system. epa.govnih.gov Studies in children have shown that PFDoA exposure is associated with decreased antibody responses. epa.gov In animal studies, PFDoA has demonstrated immunomodulatory effects. nih.gov Research in rats indicated that PFDoA exposure was associated with a significant decrease in KLH-specific IgG2a production, suggesting an impact on humoral immunity. nih.gov Other studies have pointed to PFDoA affecting immune cell populations in lymphoid tissues in mice and have shown that a primary toxic effect of PFDA on the liver was the inhibition of the immune response. tandfonline.comnih.gov Some research has also correlated increasing serum levels of several PFAS, including perfluorodecanoic acid (PFDA), with decreases in certain innate immune cell populations. tandfonline.com

Developmental and Reproductive Effects: Fetal Growth Restrictions, Decreased Birth Weight, Pubertal Development, Fertility, Preterm Birth, Miscarriage, Ovarian Health, Menstruation, Sperm Health

Fetal Growth and Birth Weight: Epidemiological studies have linked prenatal exposure to some PFAS, including PFDoA, with adverse birth outcomes. epa.govnaccho.org Several studies have found an association between prenatal PFAS exposure and lower birth weight. naccho.orgfrontiersin.org Specifically, some research has shown that prenatal exposure to PFDoA was negatively related to birth length, particularly in female fetuses, with the first trimester appearing to be a sensitive window of exposure. nih.gov However, other studies have not found a significant association between PFDoA exposure and birth weight. researchgate.netmdpi.com

Pubertal Development: Research suggests a potential link between PFAS exposure and altered pubertal development. regionh.dknih.govnutritioninsight.com One study found that prenatal exposure to perfluorodecanoic acid (PFDA) was associated with lower concentrations of adrenal steroid metabolites during mini-puberty in female infants. regionh.dknih.govsdu.dk Another study indicated that higher levels of some PFAS were associated with delayed puberty in both boys and girls, with boys having smaller testicles and girls showing less advanced breast development. nutritioninsight.com In rats, PFDoA has been shown to block Leydig cell development during prepuberty. acs.orgacs.org

Fertility and Reproduction: Concerns have been raised about the impact of PFAS on reproductive health. nih.govsponauglewellness.com While some meta-analyses did not find sufficient evidence for an association between PFDA exposure and female fertility, other studies suggest a link between certain PFAS and reduced fertility in women. nih.gov In Chinese women, PCOS-related infertility was positively associated with plasma levels of PFDoA. mdpi.com Animal studies have also indicated reproductive toxicity. In rats, high doses of PFDoA led to various histopathological changes in male reproductive organs and continuous diestrus in females. nih.gov

Sperm Health: Several studies have investigated the effects of PFAS on male reproductive health, including sperm quality. researchgate.netnih.gov Research in mice has shown that PFDoA exposure can decrease sperm number and motility, and increase the rate of sperm malformation. researchgate.netnih.gov These effects may be linked to decreased testosterone (B1683101) biosynthesis. nih.govoup.com

Table 2: Developmental and Reproductive Effects of Perfluorododecanoic Acid

| Category | Finding | Species/Study Type | Reference |

| Fetal Growth | Negative association with birth length, especially in females | Human (longitudinal cohort) | nih.gov |

| Association with lower birth weight | Human (epidemiological) | naccho.orgfrontiersin.org | |

| No significant association with birth weight | Human (epidemiological) | researchgate.netmdpi.com | |

| Pubertal Development | Associated with lower adrenal steroid metabolites in female infants | Human (cohort study) | regionh.dknih.govsdu.dk |

| Associated with delayed puberty | Human (observational) | nutritioninsight.com | |

| Blocks Leydig cell development | Rat (animal study) | acs.orgacs.org | |

| Fertility | PCOS-related infertility positively associated with plasma PFDoA | Human (case-control) | mdpi.com |

| Reproductive toxicity observed at high doses | Rat (animal study) | nih.gov | |

| Sperm Health | Decreased sperm count, motility, and increased malformations | Mouse (animal study) | researchgate.netnih.gov |

Cardiometabolic Effects: Serum Lipids, Adiposity, Cardiovascular Disease, Atherosclerosis, Cholesterol, Uric Acid

Human epidemiological studies have examined possible associations between PFDA exposure and cardiometabolic outcomes, including serum lipids, adiposity, and cardiovascular disease. epa.gov While some evidence suggests that PFDA exposure might have the potential to cause cardiometabolic effects, the data is not always consistent. epa.gov Research has shown a link between PFAS exposure and increased serum cholesterol. nih.gov In mice, PFDA exposure has been found to disrupt fatty acid β-oxidation and down-regulate glycolipid pathways, leading to disturbances in energy metabolism. nih.gov

Neurodevelopmental Effects

The potential for PFDoA to cause neurodevelopmental effects has been investigated. epa.govnih.gov In a prospective cohort study, prenatal exposure to several PFAS, including perfluorodecanoic acid (PFDeA), was associated with lower cognitive scores in 2-year-old children. nih.gov Another study suggested that exposure to PFAS during pregnancy might influence neurodevelopment, potentially affecting cognitive functions and being related to behavioral disorders. mdpi.com A case-control study found that childhood exposure to a PFAS mixture was associated with increased odds of Autism Spectrum Disorder (ASD). escholarship.org Animal studies using zebrafish embryos have shown that PFDoA exposure can lead to developmental neurotoxicity, including decreased locomotor speed and disruption of the cholinergic and dopaminergic systems. nih.gov

Thyroid Hormone Disruption

PFAS, including PFDoA, have been identified as potential endocrine disruptors that can interfere with thyroid hormone function. nih.govewg.orgd-nb.info Several studies have reported associations between PFAS exposure and altered thyroid hormone levels in both mothers and infants. d-nb.infokoreamed.org Specifically, higher levels of perfluorododecanoic acid (PFDoDA) have been associated with reduced T4 levels in maternal and cord blood samples. mdpi.com In vitro studies have also shown that PFDoA can interfere with thyroid hormone functions. epa.gov The proposed mechanisms for this disruption include inhibition of thyroid hormone synthesis and interference with thyroid hormone transport. koreamed.orgacs.org

Urinary Effects and Kidney Disease

The kidneys are recognized as a primary organ for the accumulation and elimination of PFAS, including PFDoA. nih.govplos.org Consequently, the potential for these compounds to induce renal toxicity is a significant area of research.

Studies have indicated a possible link between PFAS exposure and adverse kidney effects. mdpi.comkidney.org For instance, research has shown that exposure to certain PFAS is associated with a decline in the estimated glomerular filtration rate (eGFR), a key indicator of kidney function, particularly in individuals with chronic kidney disease (CKD) or diabetes. mdpi.com Some studies have found a positive correlation between serum levels of various PFAS and eGFR in patients with CKD, suggesting a complex relationship that may be influenced by underlying health conditions. mdpi.com

In a study involving patients with CKD, mixed exposure to a group of five PFAS, including PFDoA, was associated with a decline in renal function. tandfonline.com However, when analyzed individually, PFDoA was positively associated with eGFR and negatively associated with renal function decline in the mixed exposure model, a finding that researchers suggest may be related to the relatively low exposure concentrations of PFDoA in the study population and the possibility of a non-linear dose-response relationship. tandfonline.com

Animal studies have provided further evidence of potential renal effects. Chronic exposure to PFDoA in rats led to a significant increase in several kidney damage biomarkers in the serum, including blood urea (B33335) nitrogen (BUN) and creatinine. plos.org Proteomic and metabonomic analyses of the kidneys of these rats revealed alterations in proteins and metabolites primarily involved in amino acid metabolism, the tricarboxylic acid cycle, gluconeogenesis, glycolysis, electron transport, and stress response. nih.govplos.org Specifically, an increase in pyruvate, lactate, acetate (B1210297), choline, and various amino acids was observed at the highest dose, suggesting that PFDoA may induce nephrotoxicity by disrupting glucose and amino acid metabolism. nih.govplos.org

Table 1: Effects of Perfluorododecanoic Acid on Kidney Function Markers

| Marker | Effect Observed in Animal Studies | Implication |

|---|---|---|

| Blood Urea Nitrogen (BUN) | Increased serum levels | Potential kidney damage |

| Creatinine | Increased serum levels | Potential kidney damage |

| Pyruvate | Increased levels in kidney tissue | Disruption of glucose metabolism |

| Lactate | Increased levels in kidney tissue | Disruption of glucose metabolism |

Cancer Susceptibility

The carcinogenic potential of PFAS, including PFDoA, is an area of active investigation and public health concern. nih.govnih.gov Epidemiological studies have explored the association between PFAS exposure and various types of cancer, with some studies suggesting a potential link.

Research has also investigated the potential link between in utero exposure to PFAS and childhood cancers. One study found an association between maternal serum concentrations of certain PFAS and an increased risk of childhood acute lymphoblastic leukemia (ALL). oup.com While this study did not find a consistent pattern of association for all PFAS, it highlights the potential for these chemicals to impact cancer risk during critical developmental windows. oup.com

The International Agency for Research on Cancer (IARC) has classified perfluorooctanoic acid (PFOA) as "carcinogenic to humans" (Group 1) and perfluorooctane (B1214571) sulfonic acid (PFOS) as "possibly carcinogenic to humans" (Group 2B). who.int While PFDoA has not been individually classified by IARC, the concerns surrounding other long-chain PFAS contribute to the ongoing scrutiny of its carcinogenic potential. nih.gov

Mechanistic Insights and Modes of Action

Understanding the molecular and cellular mechanisms by which PFDoA may exert its effects is crucial for assessing its potential toxicity. Research has begun to elucidate these pathways, focusing on gene expression changes, cellular responses, and genotoxic effects. covenantuniversity.edu.ngresearchgate.netepa.gov

Exposure to PFDoA has been shown to alter the expression of numerous genes involved in critical biological processes. In animal studies, PFDoA exposure has led to significant changes in the mRNA expression of genes related to cholesterol transport and steroid biosynthesis in the testes of male rats. nih.govebi.ac.ukoup.com This suggests a potential mechanism by which PFDoA could affect reproductive function. nih.govoup.com

In the liver of zebrafish, acute exposure to PFDoA resulted in altered mRNA levels of genes involved in fatty acid β-oxidation. nih.govbohrium.com Specifically, the expression of medium-chain fatty acid dehydrogenase (MCAD) was induced, while the expression of liver fatty acid binding protein (L-FABP), peroxisome proliferator-activated receptor alpha (PPARα), and carnitine palmitoyl-transferase I (CPT-I) was significantly inhibited. nih.govbohrium.com

Furthermore, studies on gastric cells have shown that PFDoA treatment can alter gene expression patterns, with the vascular endothelial growth factor signaling pathway being significantly affected. oncotarget.com Within this pathway, the gene sPLA2-IIA (pla2g2a) showed the most significant change in expression. oncotarget.com

At the cellular level, PFDoA has been observed to elicit a range of responses. It can activate nuclear receptors and other cell signaling pathways, including PPARα. epa.govepa.gov This activation can lead to downstream effects on lipid metabolism and other cellular processes. wikipedia.org

In vitro studies using human liver cells (HepG2) and a mouse pre-adipocyte cell line (3T3-L1) have demonstrated that perfluorodecanoic acid (PFDA), a closely related compound, can promote the accumulation of cellular triglycerides. nih.gov This effect is linked to the activation of the NLRP3 inflammasome, which in turn leads to the increased expression of genes involved in lipid synthesis. nih.gov

PFDoA has also been shown to inhibit steroidogenesis in Leydig cells by reducing the expression of the steroidogenic acute regulatory protein (StAR). nih.gov This inhibition is associated with an increase in mitochondrial reactive oxygen species (ROS), suggesting that oxidative stress plays a role in the cellular response to PFDoA. nih.gov

Research has investigated the potential for PFDoA to cause damage to genetic material (genotoxicity) and to be toxic to cells (cytotoxicity). A study using Japanese medaka fish demonstrated that sub-chronic exposure to PFDoA caused DNA damage in liver cells, suggesting potential genotoxic and mutagenic properties. covenantuniversity.edu.ngkmae-journal.org The same study also observed various erythrocyte abnormalities, including micronuclei, fragmented apoptotic cells, and lobed nuclei, indicating the cytotoxic potential of PFDoA. covenantuniversity.edu.ngkmae-journal.orgcovenantuniversity.edu.ngkmae-journal.org The induction of these abnormalities was found to be both time- and concentration-dependent. covenantuniversity.edu.ngkmae-journal.org

The observed DNA damage, in the form of DNA strand breaks, is considered a primary mechanism of action for genotoxic agents and can lead to several outcomes, including DNA repair, irreversible mutations, or cell death. kmae-journal.org

Emerging evidence suggests that some PFAS, including those structurally similar to PFDoA, may promote adipogenesis, the process of fat cell formation. researchgate.net Studies on perfluorodecanoic acid (PFDA) have shown that it can promote the accumulation of triglycerides in cells in a concentration-dependent manner. nih.gov This is achieved through the activation of the NLRP3 inflammasome, which is crucial for inducing the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD1). nih.gov

Furthermore, PFDA has been shown to increase the expression of SREBP1, a key regulator of lipid metabolism, and its target genes. nih.gov This effect can be blocked by inhibitors of the NLRP3 inflammasome pathway, further solidifying the role of this pathway in PFDA-induced adipogenesis. nih.gov Animal studies have also shown that PFDA exposure can exacerbate adiposity and hepatic lipid accumulation, particularly in the context of a high-fat diet. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Perfluorododecanoic acid | PFDoA |

| Per- and polyfluoroalkyl substances | PFAS |

| Blood Urea Nitrogen | BUN |

| Estimated glomerular filtration rate | eGFR |

| Chronic kidney disease | CKD |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane sulfonic acid | PFOS |

| Acute lymphoblastic leukemia | ALL |

| International Agency for Research on Cancer | IARC |

| Medium-chain fatty acid dehydrogenase | MCAD |

| Liver fatty acid binding protein | L-FABP |

| Peroxisome proliferator-activated receptor alpha | PPARα |

| Carnitine palmitoyl-transferase I | CPT-I |

| Vascular endothelial growth factor | |

| Secretory phospholipase A2 group IIA | sPLA2-IIA |

| Steroidogenic acute regulatory protein | StAR |

| Reactive oxygen species | ROS |

| Fatty acid synthase | FAS |

| Stearoyl-CoA desaturase 1 | SCD1 |

| Sterol regulatory element-binding protein 1 | SREBP1 |

| Perfluorodecanoic acid | PFDA |

Vulnerable Populations and Exposure Disparities

Research into Perfluorododecanoic acid (PFDoA) exposure has identified several populations that may experience disproportionately higher levels of this compound due to occupational, developmental, or socioeconomic factors. These disparities in exposure are a critical area of focus in public health research.

Occupational Exposure

Certain occupations have been linked to higher serum levels of PFDoA compared to the general population.

Firefighters: Studies have consistently shown that firefighters, including volunteers, have elevated serum levels of specific per- and polyfluoroalkyl substances (PFAS), including PFDoA. nih.govresearchwithrutgers.com This is a significant concern as volunteer firefighters make up a large portion of the firefighting workforce in the United States. researchwithrutgers.com In one study of volunteer firefighters in New Jersey, PFDoA was detected in almost half of the participants, a much higher detection rate than in the general population as represented by the National Health and Nutrition Examination Survey (NHANES). researchwithrutgers.comnih.gov Furthermore, a positive association has been found between the number of years of firefighting service and serum levels of PFDoA. nih.govnih.gov For every ten-year increase in firefighting experience, the expected value of PFDoA increased by 19%. nih.gov

Healthcare Workers: Recent research has identified healthcare workers as another occupational group with potentially unique sources of PFAS exposure. news-medical.net A study of frontline workers in Arizona found that healthcare workers had significantly higher odds of having detectable levels of PFDoA compared to other essential workers. news-medical.netresearchgate.netarizona.edu While the specific sources of this exposure in healthcare settings are still being investigated, these findings suggest that this professional group may be a vulnerable population for PFDoA exposure. news-medical.netarizona.edu

Table 1: Comparison of PFDoA Serum Levels in Occupational Groups and the General Population

| Population Group | Geometric Mean (ng/mL) | Detection Rate | Source |

| New Jersey Volunteer Firefighters | 0.14 | 80% | nih.gov |

| NHANES 2015-2016 (General Population) | 0.07 | <3% | nih.gov |

| NHANES 2017-2018 (General Population) | Not Detected | 0% | nih.gov |

This table provides an interactive comparison of Perfluorododecanoic acid (PFDoA) serum levels across different populations. The data highlights the disparity in exposure between volunteer firefighters and the general population as documented in the NHANES survey.

Developmental and Life-Stage Vulnerability

Adolescents: Adolescence is another critical developmental stage with increased sensitivity to environmental factors. frontiersin.org Research has begun to investigate the relationship between PFAS exposure and health outcomes in this age group. frontiersin.org

Racial and Ethnic Disparities

While much of the research on racial and ethnic disparities in PFAS exposure has focused on more well-known compounds like PFOA and PFOS, there is evidence of differences in exposure levels across various racial and ethnic groups for PFAS in general. nih.gov For instance, some studies have found that Black women have higher exposures to certain PFAS compared to other racial/ethnic groups. nih.gov A study of pregnant African American women in the Atlanta area provided the first data on PFAS exposure for this specific demographic, highlighting the need for more research in diverse populations to understand potential disparities in PFDoA exposure. nih.gov

Geographic and Environmental Disparities

Proximity to industrial sites and the contamination of drinking water are significant factors contributing to exposure disparities. usc.edu Living near a Superfund site or an industrial facility known to process PFAS has been linked to higher blood levels of certain PFAS. usc.edu While specific data for PFDoA in this context is emerging, the general pattern of increased exposure for residents in environmentally vulnerable areas is a key concern for public health. e-epih.org

Analytical Methodologies for Perfluorododecanoic Acid in Environmental and Biological Matrices

Extraction Techniques

The accurate determination of Perfluorododecanoic acid (PFDoA) in complex environmental and biological samples necessitates efficient extraction methodologies to isolate the analyte from interfering matrix components. The choice of extraction technique is critical and depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. Key methods include Solid-Phase Extraction (SPE) and Ultrasonic-Assisted Extraction (UAE), which are often employed to concentrate PFDoA and other per- and polyfluoroalkyl substances (PFAS) prior to analysis. diva-portal.org

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and preconcentration of PFDoA from various matrices, including drinking water, wastewater, soil, milk, and whole blood. mdpi.comresearchgate.netpromochrom.com The principle of SPE involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This process combines extraction and clean-up into a single step. mdpi.com

The selection of the sorbent is crucial for achieving high recovery rates. For PFAS analysis, weak anion exchange (WAX) sorbents, such as Waters Oasis WAX, are commonly recommended in standardized methods like EPA Method 1633. nelac-institute.org Other sorbents, including octadecyl (C18) and polystyrene-divinylbenzene (SDVB) based materials, have also been successfully used. researchgate.netnih.govyoutube.com For instance, a method for analyzing human whole blood utilized a C18 SPE column after treating the sample with formic acid, with subsequent elution using methanol (B129727). researchgate.net Similarly, a 100-fold preconcentration for PFDoA in water samples was achieved using C18 Sep-PAK cartridges, yielding satisfactory recoveries of at least 80%. nih.gov

Standardized procedures, such as EPA Methods 537.1 and 533, provide detailed protocols for the SPE of PFAS, including PFDoA, from drinking water. promochrom.comyoutube.com These methods often require careful control of flow rates and include steps for rinsing sample containers to ensure recovery of PFAS compounds that may adhere to surfaces. promochrom.comyoutube.com Automation of the SPE process can enhance repeatability and throughput in high-throughput laboratories. youtube.com

| Matrix | SPE Sorbent | Elution Solvent | Associated Method/Study | Recovery Rate (%) |

|---|---|---|---|---|

| Human Whole Blood | Octadecyl (C18) | Methanol | Karrman et al. | 64-112% (for 12 PFCs) |

| Water | C18 Sep-PAK | Methanol | HPLC with fluorescence detection study | >80% |

| Milk | Mixed-mode sorbent | Acetonitrile and Methanol with formic acid | UHPLC-MS/MS analysis study | 60-121% (for target PFAS) |

| Drinking Water | Polystyrene-divinylbenzene (SDVB) | Methanol | EPA Method 537.1 | 70-130% (Method specific) |

| Aqueous, Solids, Tissues | Weak Anion Exchange (WAX) | Methanol with ammonium (B1175870) hydroxide | EPA Method 1633 | Method-dependent |

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) is an extraction method that utilizes high-frequency sound waves (ultrasound) to facilitate the partitioning of analytes from a solid or liquid sample into a solvent. phcogj.commdpi.com The process, also known as sonication, creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized high pressures and temperatures, enhancing solvent penetration into the sample matrix and accelerating the mass transfer of the target analyte into the solvent. mdpi.comucl.ac.uk

UAE is recognized for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods. mdpi.com The technique can be applied directly, with an ultrasonic probe immersed in the sample suspension, or indirectly, by placing the sample vessel in an ultrasonic bath. mdpi.com Direct UAE is often more effective due to the focused energy delivery. mdpi.com